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Compound of Interest

Compound Name: Tetraboron silicide

Cat. No.: B087450

For Researchers and Scientists

This technical guide provides a comprehensive overview of the theoretical properties of
tetraboron silicide (B4Si), a lightweight ceramic material with significant potential for
applications in extreme environments. The information is collated from various scientific
sources and presented for a technical audience, including materials scientists and researchers.
While the direct application of tetraboron silicide in drug development is not established, the
principles of material characterization and property analysis are relevant across scientific
disciplines.

Introduction

Tetraboron silicide (B4Si) is a covalent ceramic material known for its high hardness, excellent
oxidation resistance, and thermal stability. It is part of the larger family of boron-silicon
compounds, which exhibit a range of complex crystal structures and properties. BaSi is
isomorphous with boron carbide (B4C), sharing a similar rhombohedral crystal structure. This
structural similarity allows for estimations of some of B4Si's properties based on the more
extensively studied Ba4C.

Synthesis of Tetraboron Silicide

Tetraboron silicide can be synthesized through several high-temperature methods. The
choice of method influences the purity, crystallinity, and microstructure of the final product.
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Solid-State Reaction

A common and straightforward method for synthesizing BaSi is the solid-state reaction between
elemental boron and silicon powders.

Experimental Protocol:

e Precursor Preparation: Stoichiometric amounts of high-purity amorphous boron and
crystalline silicon powders (4:1 molar ratio) are thoroughly mixed.

» Heating: The powder mixture is heated in an inert atmosphere (e.g., argon) to temperatures
typically ranging from 1200°C to 1500°C. Below 1370°C, BaSi is the primary phase formed.

[1]

» Sintering: To obtain dense bulk material, the resulting BaSi powder can be subjected to hot
pressing.

e Cooling: A slow cooling rate is crucial to favor the formation of the thermodynamically stable
B4Si phase and prevent the formation of metastable phases like SiBs.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a technique used to produce high-purity thin films and coatings of
BaSi.

Experimental Protocol:

e Precursor Gases: Gaseous precursors of boron (e.g., diborane - BzHs, boron trichloride -
BCls3) and silicon (e.g., silane - SiHa, trichlorosilane - SiHCI3) are introduced into a reaction
chamber.[1]

o Substrate: A suitable substrate material is placed in the chamber and heated to temperatures
between 900°C and 1200°C.

o Deposition: The precursor gases decompose at high temperatures and react to form a BaSi
coating on the substrate. For instance, a boron fiber can be coated by heating it to 1050°C in
a SiHCIs and hydrogen atmosphere.[1]
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Characterization of Tetraboron Silicide

A variety of analytical techniques are employed to determine the structure, composition, and
purity of synthesized tetraboron silicide.

Experimental Workflow:

X-ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the
synthesized material.

e Scanning Electron Microscopy (SEM): Provides information on the morphology and
microstructure of the powder or bulk material.

o Energy-Dispersive X-ray Spectroscopy (EDS): Determines the elemental composition and
stoichiometry of the sample.

o Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the crystal lattice
and can be used to identify defects.

e Raman Spectroscopy: Analyzes the vibrational modes of the B-Si and B-B bonds, providing
insight into the bonding structure.

Nanoindentation: Measures the hardness and elastic modulus of the material.

Theoretical Properties

The theoretical properties of tetraboron silicide are summarized below. Where direct
experimental or theoretical data for B4Si is limited, values for the isomorphous and well-
characterized boron carbide (B4C) are provided as estimates.

Structural Properties
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Property Value Source

Crystal System Rhombohedral

Space Group R-3m

Isomorphous with B4aC

Density 2.4 g/mL at 25°C [2]

Molar Mass 71.33 g/mol [3]
Mechanical Properties

Property Value Source

120 - 180 GPa (predicted for
Si-B binaries)

Bulk Modulus

[1]

Bulk Modulus (B4C estimate) 220 - 250 GPa

[4]

Young's Modulus (B4aC

estimate)

460 - 470 GPa

[4]

2.13 - 3.29 MPa-m/z (for

Fracture Toughness ] - )
various silicon borides)

[1]

Thermal Properties
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Property Value Source

Melting Point 1870°C [2]

Withstands temperatures
Thermal Stability >1370°C in air for over 100 [1]

hours

Excellent; no cracking
) observed after repeated rapid
Thermal Shock Resistance ) [1]
cooling from 1370°C to room

temperature

Thermal Expansion Coefficient  7.54 x 10-% K-1 (at room 4]

(B4C estimate) temperature)

Electronic Properties

While detailed experimental data on the electronic properties of B4Si are scarce, theoretical
studies suggest it has semiconducting properties. Boron-rich solids, in general, exhibit complex
electronic structures. For comparison, elemental boron has a band gap of approximately 1.50
to 1.56 eV.[3]

Visualizations
Logical Workflow for Synthesis and Characterization
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Logical Workflow for B4Si Synthesis and Characterization
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Caption: Logical workflow for the synthesis and characterization of tetraboron silicide.
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Boron-Silicon System Phase Formation Logic

Simplified B-Si Phase Formation Logic
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Caption: Simplified logic of phase formation in the Boron-Silicon system.

Conclusion

Tetraboron silicide presents a compelling profile of theoretical properties, including high
thermal stability, oxidation resistance, and significant hardness. While further experimental
validation is required to fully elucidate its electronic and mechanical characteristics, the existing
data and comparisons with isomorphous materials like boron carbide strongly suggest its
potential for use in demanding applications such as high-temperature structural components,
abrasives, and coatings. The synthesis and characterization workflows outlined in this guide
provide a foundational framework for researchers exploring this promising material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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